molecular formula C30H43O4- B1264138 3-Oxoglycyrrhetinate

3-Oxoglycyrrhetinate

Cat. No. B1264138
M. Wt: 467.7 g/mol
InChI Key: QGWDYPREORDRIT-LPXJIFNVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxoglycyrrhetinate is the conjugate base of 3-oxoglycyrrhetinic acid acid;  major species at pH 7.3. It is a conjugate base of a 3-oxoglycyrrhetinic acid.

Scientific Research Applications

1. Cytotoxicity and Anti-Tumor Potential

A study by Sahn et al. (2018) investigated the cytotoxicity of 3-amino derivatives of glycyrrhetinic acid, including 3-oxoglycyrrhetinate, for their potential in combating human tumor cell lines. They found that while glycyrrhetinic acid itself was not cytotoxic, its 3-amino esters exhibited significant cytotoxic properties, particularly against melanoma cells, suggesting potential anti-tumor applications (Sahn, Grupe, Heller, Hussain, Al-Harrasi, & Csuk, 2018).

2. Liver-Targeting Drug Delivery

Chen et al. (2015) developed oxaliplatin liposomes surface-modified with glycyrrhetinic acid for targeted liver therapy. They demonstrated that these liposomes effectively delivered oxaliplatin primarily to the liver after intravenous administration, indicating a promising approach for targeted drug delivery in liver-related therapies (Chen, Jiang, Wu, Li, & Gao, 2015).

3. Antiulcer Mechanism Study

Liu Chun-xia (2000) explored the protective effects of aluminum 3-oxo-acetyl-11-deoxoglycyrrhetinate on gastric ulcers in rats. The study found significant increases in gastric mucus and prostaglandin E2 secretion, along with enhanced gastric mucosal blood flow, suggesting a potential role in antiulcer treatments (Liu Chun-xia, 2000).

4. Synthesis in Yeast for Therapeutic Compounds

A study by Zhu et al. (2018) on the synthesis of glycyrrhetinic acid in Saccharomyces cerevisiae highlighted an efficient pathway for producing this compound in yeast. By introducing certain cytochrome P450s from legume plants, they significantly increased the yield of glycyrrhetinic acid, indicating a sustainable method for producing therapeutic compounds without harming natural ecosystems (Zhu, Wang, Sun, Zhou, Wang, Zhang, Zhou, Huo, & Li, 2018).

5. Enhancement of Anti-Inflammatory and Anti-Tumor Activities

Huang et al. (2014) modified ursolic acid, oleanolic acid, glycyrrhetinic acid, and betulinic acid by introducing a 2-methylene-3-oxo group in ring A. This modification significantly improved their anti-bacterial and anti-tumor activities, suggesting an avenue for enhancing the medicinal properties of these compounds (Huang, Luo, Yang, Chen, Zhang, Wang, & Hao, 2014).

properties

Product Name

3-Oxoglycyrrhetinate

Molecular Formula

C30H43O4-

Molecular Weight

467.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylate

InChI

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1

InChI Key

QGWDYPREORDRIT-LPXJIFNVSA-M

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)[O-]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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